

C.I. Acid Blue 221 CAS number 12219-32-8

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Compound of Interest

Compound Name: Acid Blue 221

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An In-depth Technical Guide to C.I. **Acid Blue 221** (CAS 12219-32-8)

Introduction

C.I. **Acid Blue 221**, identified by the CAS Registry Number 12219-32-8, is a synthetic dye belonging to the anthraquinone class.^{[1][2]} Known for its brilliant blue color and good fastness properties, it sees widespread application in various industries, including textiles, plastics, and coatings.^{[3][4][5]} Structurally, it is based on anthraquinone, a tricyclic aromatic ketone, which imparts the dye with high stability and resistance to degradation.^[1]

Beyond its industrial utility, **Acid Blue 221** has been adopted by the scientific community as a model compound for environmental research.^[1] Due to its robust chemical nature, it is representative of the recalcitrant organic pollutants found in textile industry wastewater.^[1] Consequently, it is frequently used in studies aimed at developing and optimizing advanced remediation technologies for treating industrial effluents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in environmental science, complete with experimental protocols and data for researchers.

Chemical and Physical Properties

C.I. **Acid Blue 221** is characterized as a blue powder with excellent color fastness.^[4] While some chemical databases provide a specific molecular formula (C₃₇H₃₄N₂Na₂O₉S₃), others do not specify it, indicating potential ambiguity or proprietary nature of its exact structure.^{[3][4]} Its primary chromophore is the anthraquinone core.^{[1][2]}

Table 1: General Properties of C.I. **Acid Blue 221**

Property	Value / Description	Reference(s)
CAS Number	12219-32-8	[2][3][4]
Chemical Class	Anthraquinone Dye	[1][2]
Synonyms	Brilliant Sky Blue GLW, Alizarine Brilliant Sky Blue GLW	[3][4][5]
Appearance	Blue powder or grain	[4]
Solubility	Soluble in water	

| λ_{max} (UV-Vis) | ~615 nm |[1] |

Table 2: ISO Fastness Ratings for C.I. **Acid Blue 221**

Fastness Test	Fading	Stain	Reference(s)
Light Fastness	6	-	[2][6]
Soaping	4	4-5	[2][6]
Perspiration	5	4	[2][6]
Oxygen Bleaching	3-4	5	[2][6]

| Seawater | 5 | - |[2][6] |

Synthesis Pathway

The synthesis of anthraquinone dyes like **Acid Blue 221** is a multi-step process. A common and pivotal strategy involves the functionalization of a halogenated precursor. Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) serves as a key intermediate for many blue and green anthraquinone dyes.[1] The bromine atom at the C4 position acts as a good leaving group, allowing for nucleophilic aromatic substitution by a variety of aliphatic or aromatic amines to create a library of dye analogues with tailored properties.[1]

Fig 1: Logical workflow for the synthesis of anthraquinone dyes.

Industrial and Research Applications

C.I. **Acid Blue 221** is a versatile dye used across multiple sectors due to its vibrant color and stability.

Table 3: Summary of Applications

Industry / Field	Specific Use	Properties Leveraged	Reference(s)
Textile	Dyeing of fabrics, especially polyamide fibers.	Vivid coloration, strong fastness.	[3][5]
Plastics & Polymers	Colorant for various plastic materials.	Resistance to oxygen bleaching.	[3]
Paints & Coatings	Pigment for creating long-lasting coatings.	Bright blue color, fade resistance.	[3]
Cosmetics	Color additive in makeup (e.g., eyeshadows).	High light fastness, color stability.	[3]
Ink	Pigment in high-quality printing inks.	Color stability, resistance to fading.	[3]

| Environmental Research| Model compound for wastewater treatment studies. | Chemical stability, representative of pollutants. |[1] |

Environmental Fate and Remediation Technologies

The stability that makes **Acid Blue 221** a desirable industrial dye also makes it a persistent environmental pollutant, resistant to conventional wastewater treatment methods.[1] This has led to extensive research on effective removal and degradation techniques.

Adsorption

Adsorption is a widely used method for dye removal due to its operational simplicity.^[1] The process involves the accumulation of dye molecules on the surface of a solid adsorbent. Various low-cost materials have been tested for their efficacy in adsorbing **Acid Blue 221**. The process kinetics often follow a pseudo-second-order model, suggesting that chemisorption is the rate-limiting step.^[1]

Table 4: Performance of Various Adsorbents for **Acid Blue 221** Removal

Adsorbent	Optimal pH	Temperature (°C)	Key Findings	Reference(s)
Activated Carbon	Acidic	Not specified	Higher adsorption at lower concentrations .	^[7]
Chitosan	3	30-50	Adsorption capacity increases with temperature.	^[1]
Kaolinite	Not specified	Not specified	Adsorption conforms to pseudo-second-order kinetics.	^[1]

| Sepiolite, Pumice | Not specified | Not specified | Effective as low-cost adsorbents. ^[1] |

Advanced Oxidation Processes (AOPs)

AOPs are designed to mineralize complex organic molecules into simpler, non-toxic substances like CO₂ and water.^[1] **Acid Blue 221** is frequently used as a substrate to evaluate the efficiency of these processes. Techniques studied include Fenton/photo-Fenton reactions, UV/persulfate systems, and photocatalysis using materials like zinc oxide (ZnO).^[1]

Biodegradation

Bioremediation utilizes microorganisms to decolorize and degrade dyes. Several bacterial strains have shown high efficiency in breaking down "Reactive Blue 221," a closely related dye often studied in this context.

Table 5: Bacterial Degradation of Blue Dyes

Bacterial Strain / Consortium	Conditions	Decolorization Efficiency	Reference(s)
Acinetobacter baumannii	Static, 5% NaCl	90% (after 48h)	
Pseudomonas sp. BDS 2	Static, 37°C, pH 7	>80%	[1][8]
Alcaligenes sp. BDS 9	Static, 37°C, pH 7	>80%	[1]

| Consortium HBC 3 (Corynebacterium, Aeromonas, Vibrio) | Not specified | 74.58% | |

Fig 2: General workflow for a dye remediation research study.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for common experiments involving C.I. **Acid Blue 221**.

Protocol 1: Spectrophotometric Quantification

This protocol is based on the Beer-Lambert law and is fundamental for measuring dye concentration in aqueous solutions.[1]

- **Preparation of Stock Solution:** Accurately weigh a known mass of C.I. **Acid Blue 221** powder and dissolve it in a specific volume of deionized water to create a concentrated stock solution (e.g., 1000 mg/L).
- **Preparation of Standards:** Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 5, 10, 20, 50 mg/L).

- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the λ_{max} of **Acid Blue 221** (~615 nm).
- Calibration: Use deionized water as a blank to zero the spectrophotometer. Measure the absorbance of each standard solution.
- Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line ($y = mx + c$), which should show a high correlation coefficient ($R^2 > 0.99$).
- Sample Measurement: Measure the absorbance of the unknown experimental sample(s).
- Concentration Calculation: Use the calibration curve equation to calculate the concentration of the unknown sample(s).

Fig 3: Workflow for quantitative analysis using UV-Vis spectrophotometry.

Protocol 2: Batch Adsorption Experiment

This method is used to determine the adsorption capacity of a material for **Acid Blue 221**.^[7]

- Preparation: Prepare a dye solution of a known initial concentration (e.g., 50 mg/L) using a suitable buffer to maintain constant pH.
- Experimental Setup: Add a precisely weighed amount of the adsorbent (e.g., 0.1 g) into a series of flasks each containing a fixed volume of the dye solution (e.g., 50 mL).
- Agitation: Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).
- Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.
- Analysis: Determine the final concentration of the dye in the supernatant using the spectrophotometric method described in Protocol 1.
- Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e , in mg/g) using the formula: $q_e = (C_0 - C_e) * V / m$ where C_0 is the initial concentration, C_e is the

equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

- Modeling (Optional): Repeat the experiment with varying initial concentrations to generate data for adsorption isotherm modeling (e.g., Langmuir, Freundlich).

Protocol 3: Bacterial Decolorization Assay

This protocol assesses the ability of a bacterial culture to decolorize **Acid Blue 221**.[\[8\]](#)

- Culture Preparation: Grow the selected bacterial strain in a suitable liquid nutrient medium until it reaches the exponential growth phase.
- Inoculation: Prepare a minimal salt medium (MSM) containing **Acid Blue 221** at a specific concentration (e.g., 100 mg/L). Inoculate the medium with a standard amount of the bacterial culture (e.g., 5% v/v). A non-inoculated flask serves as a control.
- Incubation: Incubate the flasks under specific conditions (e.g., 37°C, static or shaking).
- Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot of the culture medium.
- Sample Preparation: Centrifuge the aliquot to pellet the bacterial cells.
- Analysis: Measure the absorbance of the cell-free supernatant at the dye's λ_{max} (~615 nm) using a spectrophotometer.
- Calculation: Calculate the decolorization efficiency (%) at each time point using the formula:
$$\text{Decolorization (\%)} = [(\text{Initial Absorbance} - \text{Final Absorbance}) / \text{Initial Absorbance}] * 100$$
- Confirmation (Optional): Use techniques like FTIR or HPLC to analyze the samples and confirm that the loss of color is due to biodegradation rather than just biosorption, and to identify any metabolic byproducts.[\[8\]](#)

Toxicological Profile

Specific toxicological data for C.I. **Acid Blue 221**, such as LD50 values, is not readily available in public literature. However, general toxicological principles for synthetic dyes apply.

- Acute Toxicity: Most commercial dyes exhibit very low acute toxicity.[9]
- Sensitization: Some dyes, particularly reactive dyes, can cause skin sensitization and allergic reactions in individuals with prolonged exposure, such as textile workers.[9]
- Chronic Effects & Byproducts: The primary toxicological concern stems from chronic exposure and the potential formation of harmful byproducts during degradation.[9] While **Acid Blue 221** is an anthraquinone dye and does not degrade to form the carcinogenic aromatic amines associated with some azo dyes, its incomplete mineralization during remediation can lead to intermediate compounds whose toxicity may be unknown or greater than the parent dye.[1] Therefore, any degradation process must be thoroughly evaluated to ensure complete mineralization to non-toxic end products.[8]

Conclusion

C.I. **Acid Blue 221** is a commercially significant anthraquinone dye valued for its performance and vibrant color. Its chemical stability makes it an important tool for researchers in environmental science, who use it as a benchmark to develop and assess novel technologies for treating industrial wastewater. While effective remediation via adsorption, AOPs, and biodegradation has been demonstrated, future research must focus on scaling these technologies and ensuring the complete mineralization of the dye to prevent the formation of potentially harmful intermediates. A thorough understanding of its properties and associated experimental methods is essential for both its industrial application and the mitigation of its environmental impact.

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